SAR 97276

Antimalarial drug discovery Plasmodium falciparum In vitro potency

SAR 97276 (Albitiazolium bromide) is the indispensable reference standard for antimalarial drug discovery targeting phospholipid metabolism. Its bis-cationic structure enables a unique dual mechanism—competitive choline transport inhibition at nanomolar IC50 (2.3 nM) and enzymatic PC biosynthesis blockade—unattainable with monoquaternary choline analogs or standard antimalarials (chloroquine, artemisinin). With >150,000 selectivity index and >150-fold accumulation in infected erythrocytes via NPP, it is the ideal positive control for HTS assays and a critical tool for translational PK/PD studies. Research use only.

Molecular Formula C24H42Br2N2O2S2
Molecular Weight 614.5 g/mol
CAS No. 321915-72-4
Cat. No. B1665694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAR 97276
CAS321915-72-4
Synonyms1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide
1,12-bisMHTD
albitiazolium
SAR 97276
SAR-97276
SAR97276
Molecular FormulaC24H42Br2N2O2S2
Molecular Weight614.5 g/mol
Structural Identifiers
SMILESCC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO.[Br-].[Br-]
InChIInChI=1S/C24H42N2O2S2.2BrH/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2;;/h19-20,27-28H,3-18H2,1-2H3;2*1H/q+2;;/p-2
InChIKeyAFJCGBHHSKAACR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAR 97276 (Albitiazolium Bromide) for Antimalarial Research: A Choline Analog with a Distinct Mechanism of Action


SAR 97276 (CAS 321915-72-4), also known as albitiazolium bromide, is a bis-thiazolium choline analog developed as a novel antimalarial agent targeting the phospholipid metabolism of Plasmodium parasites [1]. It was advanced to Phase II clinical trials for severe and uncomplicated malaria, representing the lead compound from a series designed to inhibit phosphatidylcholine (PC) biosynthesis, a pathway distinct from those targeted by traditional antimalarials like chloroquine or artemisinin [2].

Why SAR 97276 Cannot Be Replaced by Other Choline Analogs or Standard Antimalarials in Research


The antimalarial activity of SAR 97276 is uniquely driven by a dual mechanism involving competitive inhibition of choline transport into the parasite and, at higher concentrations, inhibition of de novo phosphatidylcholine (PC) biosynthesis enzymes [1]. This differs from monoquaternary choline analogs, which lack the bis-cationic structure required for potent nanomolar activity [2], and from standard antimalarials like chloroquine (heme polymerization inhibition) or artemisinin (oxidative stress) which operate via entirely distinct pathways [3]. Substituting SAR 97276 with a generic choline analog or a different antimalarial class would fundamentally alter the experimental model and negate research focused on this specific mechanism of action and the associated in vivo pharmacokinetic profile, which includes unique accumulation and recycling in infected erythrocytes [4].

Quantitative Evidence for Selecting SAR 97276: Comparative Performance Data vs. Key Analogs


In Vitro Antimalarial Potency: SAR 97276 IC50 vs. Chloroquine in P. falciparum

SAR 97276 demonstrates significantly greater in vitro potency against Plasmodium falciparum compared to the standard antimalarial chloroquine. The reported IC50 value for SAR 97276 is 2.3 nM, while chloroquine exhibits an IC50 of 11.8 μM [1][2]. This represents a >5,000-fold difference in potency, underscoring the enhanced activity of SAR 97276 in standard laboratory assays.

Antimalarial drug discovery Plasmodium falciparum In vitro potency

Selectivity Index: SAR 97276 Antimalarial Activity vs. Human Cytotoxicity

The selectivity of SAR 97276 for Plasmodium parasites over human cells is a key differentiator. The compound exhibits an IC50 of 2.3 nM against P. falciparum, while its cytotoxic concentration against human Jurkat cells is 347 μM [1]. This results in a selectivity index (SI) of >150,000, indicating a high degree of specificity for the parasite target over human cell toxicity.

Selectivity Cytotoxicity Drug safety

Killing Kinetics: SAR 97276 Exhibits Rapid Action vs. Doxycycline

SAR 97276 is classified as a fast-acting antimalarial, unlike doxycycline which has a delayed death profile. In in vivo studies using a P. vinckei mouse model, SAR 97276 impaired parasite viability in less than 6 hours at the ring stage and under 3 hours at the late trophozoite stage [1]. In contrast, doxycycline requires up to 96 hours of incubation in vitro to fully manifest its antimalarial effect due to its mechanism of action on the apicoplast [2].

Killing kinetics Pharmacodynamics Fast-acting antimalarials

Intraerythrocytic Accumulation: SAR 97276 Accumulates >150-Fold in Infected vs. Uninfected Erythrocytes

SAR 97276 demonstrates a unique pharmacokinetic property: it accumulates specifically and extensively within Plasmodium-infected erythrocytes. In a P. vinckei-infected mouse model, the drug achieved a cellular accumulation ratio of >150 in infected erythrocytes compared to uninfected ones [1]. This high accumulation is driven by the parasite-induced new permeability pathways (NPP) and a poly-specific cation transporter, which are not present on uninfected cells [2].

Pharmacokinetics Drug accumulation Infected erythrocyte

In Vivo Efficacy vs. Artemether-Lumefantrine: Phase II Clinical Outcome

In a Phase II clinical trial, SAR 97276 monotherapy (0.5 mg/kg IM once daily for 3 days) was compared to the standard artemether-lumefantrine combination for treating uncomplicated falciparum malaria in African teenagers. All patients (4/4) in the control group treated with artemether-lumefantrine were cured, whereas all 8 patients treated with SAR 97276 required rescue therapy due to lack of efficacy [1]. This direct head-to-head comparison led to the discontinuation of SAR 97276's clinical development for malaria.

Clinical efficacy Phase II trial Artemether-lumefantrine

Recommended Application Scenarios for SAR 97276 in Malaria Research


In Vitro Screening for Novel Antimalarial Compounds

SAR 97276's potent nanomolar IC50 (2.3 nM) and exceptionally high selectivity index (>150,000) [1][2] make it an ideal positive control and reference standard in high-throughput screening assays for new antimalarial agents, particularly those targeting phospholipid metabolism. Its well-characterized mechanism ensures consistent and reproducible assay performance.

Investigating Choline Transport and Phospholipid Metabolism in Plasmodium

The compound's unique, dual mechanism of action—competitive inhibition of choline transport and inhibition of PC biosynthesis enzymes [1]—positions SAR 97276 as a premier tool compound for dissecting the pathways of phospholipid metabolism in Plasmodium. Researchers can use it to study the functional consequences of disrupting PC biosynthesis and to validate potential new drug targets within this pathway.

Pharmacokinetic and Drug Uptake Studies

The remarkable >150-fold accumulation of SAR 97276 in infected erythrocytes, mediated by parasite-induced New Permeability Pathways (NPP) [1], provides a robust model for investigating drug uptake and intracellular pharmacokinetics. It is an invaluable tool for studying the properties and therapeutic potential of compounds that exploit these parasite-specific uptake mechanisms.

Translational Research and Preclinical-Clinical Disconnect Studies

The well-documented failure of SAR 97276 to show clinical efficacy in Phase II trials, despite potent in vitro and preclinical in vivo activity [1], makes it a critical reference compound for studying the challenges of translating antimalarial drug candidates from bench to bedside. It serves as a key example for investigating factors such as pharmacokinetic/pharmacodynamic mismatches, host-parasite interactions, and the limitations of current preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAR 97276

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.